molecular formula C9H12ClNO B3042114 3-(2-Chlorophenoxy)propylamine CAS No. 50911-59-6

3-(2-Chlorophenoxy)propylamine

Cat. No. B3042114
CAS RN: 50911-59-6
M. Wt: 185.65 g/mol
InChI Key: NVYNJCLTJFEQPQ-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenoxy)propylamine” is an organic compound . It is also known as DOPEA. The molecular formula of the compound is C9H12ClNO . The compound has gained much attention due to its potential application in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “3-(2-Chlorophenoxy)propylamine” consists of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, and one nitrogen atom . The InChI code for the compound is 1S/C9H12ClNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2 .


Physical And Chemical Properties Analysis

“3-(2-Chlorophenoxy)propylamine” is a colorless to brown liquid . The molecular weight of the compound is 185.65 g/mol . The compound is readily miscible with water and most organic solvents .

Scientific Research Applications

  • Electrogenerated Chemiluminescence : A study by Miao, Choi, and Bard (2002) explored the electrooxidation of Ru(bpy)(3)(2+) and tri-n-propylamine (TPrA), which led to the production of Ru(bpy)(3)(2+) and light emission. This reaction is significant in the field of electrogenerated chemiluminescence (ECL), offering insights into new routes involving TPrA cation radicals (TPrA(*+)) (Miao, Choi, & Bard, 2002).

  • Enhancement of Rubber Synthesis in Plants : Benedict et al. (1983) demonstrated that the application of a similar compound, 2-(3,4-dichlorophenoxy)-triethylamine, on guayule plants resulted in a significant increase in rubber synthesis. This suggests potential agricultural applications for chlorophenoxypropylamines in enhancing plant-based material production (Benedict et al., 1983).

  • Synthesis of Antifungal Compounds : Arnoldi et al. (2007) synthesized a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines, which exhibited significant antifungal activity against plant pathogenic fungi. This research opens up avenues for developing new antifungal agents in agriculture and pharmaceuticals (Arnoldi et al., 2007).

  • Carbohydrate Chemistry Applications : Andersen, Heuckendorff, and Jensen (2015) found that 3-(dimethylamino)-1-propylamine (DMAPA) is effective in deacylation reactions to produce 1-O deprotected sugars, a crucial step in carbohydrate chemistry. This highlights its utility in organic synthesis and pharmaceutical research (Andersen, Heuckendorff, & Jensen, 2015).

  • In Vivo Monoamine Oxidase Inhibition : Fuller (1968) conducted a study on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, finding that it inhibits monoamine oxidase (MAO) in vitro and increases serotonin in the brain, suggesting potential applications in neuropsychopharmacology (Fuller, 1968).

  • Fluorinated Hydroxyamines Synthesis : Plenkiewicz and Dmowski (1989) synthesized 2-hydroxy-3-(perfluoroalkyl)propylamines, which have potential applications in the development of specialized chemical compounds due to their unique structural properties (Plenkiewicz & Dmowski, 1989).

  • Synthesis of N-alkyl-2-acylanilines : Ng, Zhou, and Yu (2013) developed a Rh(III)-catalyzed aromatic C-H amination process using primary N-chloroalkylamines, leading to efficient synthesis of arylamine products. This has implications for organic synthesis and pharmaceutical chemistry (Ng, Zhou, & Yu, 2013).

  • Antiarrhythmic Activity of Propylamine Derivatives : Butera et al. (1991) synthesized and evaluated 1-(aryloxy)-2-propanolamines and related propylamine derivatives for class III antiarrhythmic activity, providing insights into new therapeutic agents for cardiac arrhythmias (Butera et al., 1991).

Safety and Hazards

Like many chemicals, “3-(2-Chlorophenoxy)propylamine” needs to be handled with care. It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is toxic in contact with skin or if inhaled .

properties

IUPAC Name

3-(2-chlorophenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYNJCLTJFEQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenoxy)propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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